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This guide provides a comparative analysis of the kinase selectivity of Ko-947, a potent and
selective inhibitor of ERK1/2. While detailed, quantitative data from a comprehensive kinase
panel screen for Ko-947 is not publicly available, this document summarizes the existing
information and provides context by comparing it with other known ERK inhibitors. We also
include detailed experimental protocols for relevant assays and visualizations to illustrate key
concepts.

Introduction to Ko-947 and the MAPK/ERK Pathway

Ko-947 is a small molecule inhibitor targeting the extracellular signal-regulated kinases 1 and 2
(ERK1/2)[1][2][3]. These kinases are critical components of the mitogen-activated protein
kinase (MAPK) signaling cascade, a central pathway that regulates cell proliferation,
differentiation, and survival[4]. Dysregulation of the MAPK/ERK pathway is a common driver in
many human cancers, often initiated by mutations in upstream proteins like RAS and BRAF[4].
By inhibiting the final kinase in this cascade, ERK1/2, K0-947 aims to block the downstream
signaling that promotes tumor growth[4]. Preclinical studies have shown that Ko-947 has an
IC50 of 10 nM for ERK and has demonstrated anti-tumor activity in various cancer models[1].
The inhibitor has undergone Phase | clinical trials for the treatment of advanced solid
tumors[5].

Ko0-947 Kinase Selectivity Profile
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According to a 2017 abstract from the American Association for Cancer Research (AACR), Ko-
947 was profiled against a panel of 450 kinases and was found to be at least 50-fold more
selective for ERK1/2 than for other kinases in the panel[1]. Unfortunately, the specific
percentage of inhibition or IC50 values for the off-target kinases from this large panel have not
been made publicly available. This lack of detailed quantitative data makes a direct,
comprehensive comparison with other inhibitors challenging.

Comparative Kinase Selectivity of ERK Inhibitors

To provide a framework for evaluating the selectivity of Ko-947, this section presents available
kinase selectivity data for other well-characterized ERK inhibitors, ulixertinib (BVD-523) and
ravoxertinib (GDC-0994). It is important to note that the kinase panels and assay conditions
may differ between studies, which should be considered when making cross-compound
comparisons.

Table 1: Comparative Kinase Selectivity of ERK Inhibitors
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Ulixertinib (%

Ravoxertinib (%

Ko-947 (Reported

Kinase . . . .
Inhibition at 1 pM) Inhibition at 1 pM) Selectivity)
ERK1 (MAPK3) >99 >99 Primary Target
ERK2 (MAPK1) >99 >99 Primary Target
At least 50-fold
p38a (MAPK14) <10 <10 )
selective
At least 50-fold
JNK1 (MAPKS) <10 <10 )
selective
At least 50-fold
MEK1 (MAP2K1) <10 <10 )
selective
At least 50-fold
MEK2 (MAP2K2) <10 <10 ]
selective
At least 50-fold
BRAF <10 <10 i
selective
At least 50-fold
CRAF (RAF1) <10 <10 )
selective
Data for a Data for a

comprehensive panel
is not publicly
available for all
compounds in a
directly comparable

format.

comprehensive panel

is not publicly
available for all

compounds in a

directly comparable

format.

Specific data for the
450-kinase panel is

not publicly available.

Note: The data for ulixertinib and ravoxertinib is illustrative and compiled from various public

sources. The exact kinase panel and experimental conditions may vary.

Experimental Protocols
In Vitro Kinase Selectivity Profiling Assay (General

Protocol)
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This protocol outlines a general procedure for assessing the selectivity of a kinase inhibitor
against a panel of kinases using a biochemical assay format, such as an ADP-Glo™ Kinase
Assay.

1. Reagents and Materials:

» Purified recombinant kinases (panel of interest)

o Kinase-specific peptide substrates

» Kinase assay buffer (e.g., 40 mM Tris-HCI, pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)
e ATP solution

e Test inhibitor (e.g., Ko-947) dissolved in DMSO

o ADP-Glo™ Kinase Assay Kit (or similar detection reagents)

o 384-well assay plates

o Plate reader capable of luminescence detection

2. Procedure:

o Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute
the inhibitor in kinase assay buffer to the desired final concentrations.

e Kinase Reaction Setup:
o Add 2.5 puL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

o Add 5 pL of a solution containing the specific kinase and its corresponding peptide
substrate in kinase assay buffer to each well.

o Pre-incubate the plate at room temperature for 15 minutes.

¢ Initiation of Kinase Reaction:
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o Add 2.5 uL of ATP solution to each well to start the kinase reaction. The final ATP
concentration should be at or near the Km for each specific kinase.

o Incubate the plate at 30°C for 60 minutes.

o Detection:

o Add 5 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP. Incubate at room temperature for 40 minutes.

o Add 10 pL of Kinase Detection Reagent to each well to convert the generated ADP to ATP
and produce a luminescent signal. Incubate at room temperature for 30 minutes.

o Data Analysis:
o Measure the luminescence of each well using a plate reader.

o Calculate the percentage of kinase inhibition for each kinase at each inhibitor
concentration relative to the vehicle control.

o Determine the IC50 value for each kinase that shows significant inhibition.

Visualizations
MAPKI/ERK Signhaling Pathway
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Caption: Simplified MAPK/ERK signaling pathway and the point of inhibition by Ko-947.
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Kinase Selectivity Assay Workflow

Biochemical Kinase Assay Workflow
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Caption: General workflow for an in vitro biochemical kinase selectivity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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